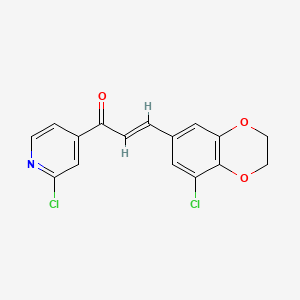

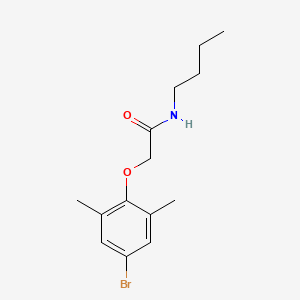

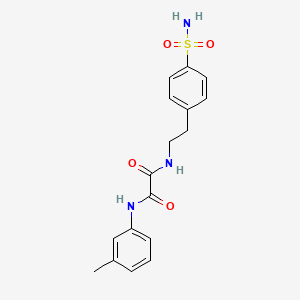

![molecular formula C20H32N4OS B2548361 N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-88-7](/img/structure/B2548361.png)

N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Catalytic Synthesis of N-Aryladamantane-1-carboxamides

The synthesis of N-aryladamantane-1-carboxamides has been achieved through a reaction involving adamantane-1-carboxylic acid and aromatic amines. This process is catalyzed by phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine, and requires heating at 80°C for 8 hours. The yields of this synthesis range from 54% to 87%, indicating a relatively efficient process for producing these compounds .

Microwave Assisted Synthesis and Antiviral Activity

A novel synthesis method for N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds that include an adamantyl group has been developed using microwave-assisted three-component one-pot cyclocondensation. This method is notable for its efficiency and the ability to confirm the structures of the resultant compounds through spectral and elemental analysis. These compounds have been tested for antiviral activity against various strains of the influenza virus, with one compound in particular, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, showing significant potency as an inhibitor. The mechanism of action for this compound appears to be the inhibition of the conformational change in the influenza virus hemaglutinin, which is necessary for viral fusion at low pH, thus acting as a fusion inhibitor .

Analysis of "N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide"

While the provided papers do not directly discuss "N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide", they do provide insight into the synthesis and antiviral activity of related adamantane-1-carboxamide derivatives. The methods described in the papers could potentially be adapted for the synthesis of the specified compound, and the antiviral activity of similar compounds suggests that "N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide" may also possess interesting biological properties worth investigating.

Given the structural similarities, it is reasonable to infer that the synthesis of "N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide" could involve a similar catalytic process or microwave-assisted synthesis as described in the papers. The physical and chemical properties, as well as the chemical reactivity, would likely be influenced by the specific functional groups present in the compound, such as the butyl and ethylsulfanyl groups attached to the triazole ring.

To fully understand and analyze "N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide", further studies would be required, focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies would provide a comprehensive analysis of the compound, potentially revealing applications in medicinal chemistry, particularly as an antiviral agent.

Scientific Research Applications

Catalytic Synthesis

Research on adamantane derivatives, including those similar to the specified compound, has explored their synthesis via catalytic processes. For example, N-aryladamantane-1-carboxamides were synthesized with high yields through reactions involving adamantane-1-carboxylic acid, indicating the versatility of adamantane derivatives in organic synthesis (E. V. Shishkin et al., 2020).

Antiviral Activity

Adamantane derivatives have shown significant promise in antiviral research. Studies on new adamantane derivatives, including triazole and pyrazole compounds, demonstrated high anti-smallpox activity, suggesting their potential in developing antiviral therapies (I. K. Moiseev et al., 2012).

Material Science and Coordination Chemistry

Functionalized adamantane tectons, particularly those involving triazole groups, have been used in designing mixed-ligand copper(II) metal-organic frameworks (MOFs). These frameworks exhibit unique structural characteristics and potential applications in catalysis, gas storage, and separation technologies (G. A. Senchyk et al., 2013).

Quantum Chemical Analysis

Spectral and quantum chemical analysis of adamantane-based compounds, including ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate, provide insights into their electronic structures and potential chemical reactivities. These analyses are crucial for understanding the properties of such compounds and designing new molecules with desired characteristics (H. Al-Ghulikah et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Studies on S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols revealed potent antimicrobial activity against a variety of pathogens, as well as significant anti-inflammatory effects. These findings highlight the potential of adamantane and triazole derivatives in developing new antimicrobial and anti-inflammatory agents (E. S. Al-Abdullah et al., 2014).

properties

IUPAC Name |

N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4OS/c1-3-5-6-24-17(22-23-19(24)26-4-2)13-21-18(25)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-16H,3-13H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGYVZYTYXCWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

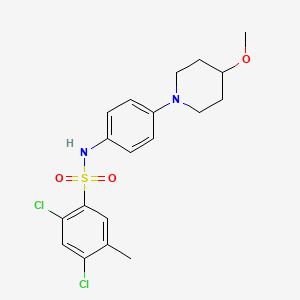

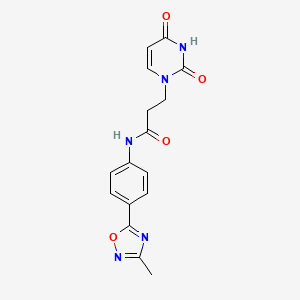

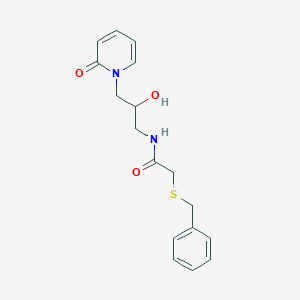

![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)

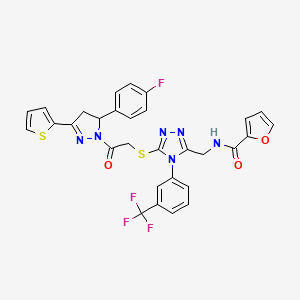

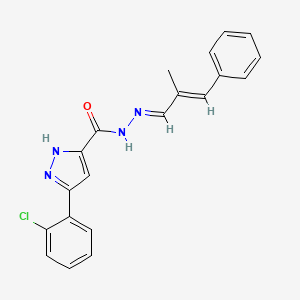

![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)

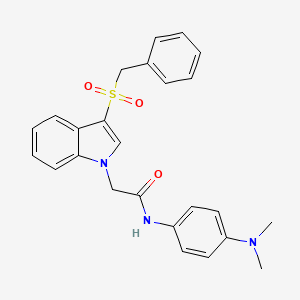

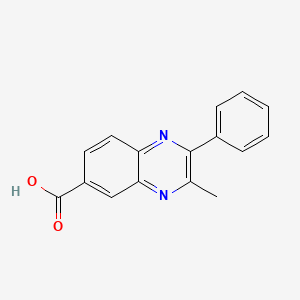

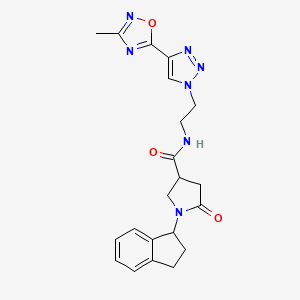

![3-{4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2548298.png)